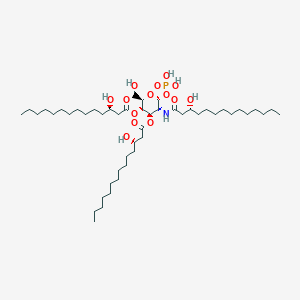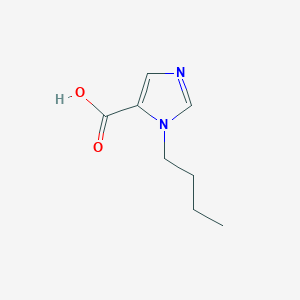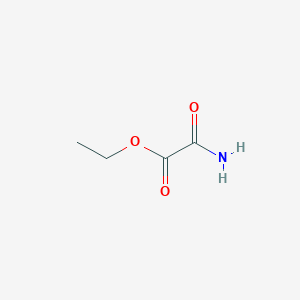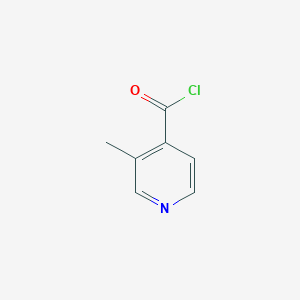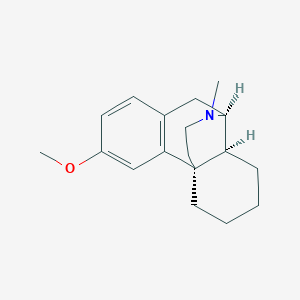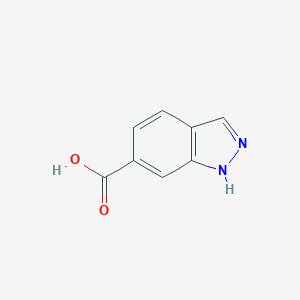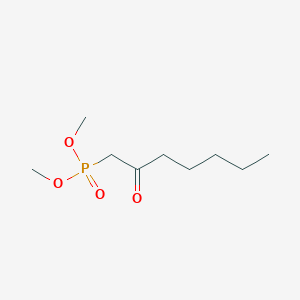
二甲基(2-氧代庚基)膦酸酯
科学研究应用
Dimethyl (2-oxoheptyl)phosphonate has a wide range of scientific research applications:
作用机制
Target of Action
Dimethyl (2-oxoheptyl)phosphonate is a versatile reagent used in organic synthesis. It is primarily used as a reactant in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the Beirut reaction for the preparation of phosphonylated quinoxaline dioxides . It is also used in the synthesis of pyrrolomorphinan derivatives as κ opioid agonists via cyclocondensation, Vilsmeier-Haack formylation, Horner-Wadsworth-Emmons reaction, and Kocienski-modified Julia olefination .
Biochemical Pathways
The biochemical pathways affected by Dimethyl (2-oxoheptyl)phosphonate depend on the specific reactions it is involved in. For example, it is used in the synthesis of C-glycosides amphiphiles via solvent-free Horner-Wadsworth-Emmons reaction with unprotected sugars . It is also used in the preparation of specific inhibitors of endocannabinoid biosynthesis .
Pharmacokinetics
Its physical properties such as boiling point (109 °c/04 mmHg) and density (107 g/mL at 25 °C) have been reported .
Result of Action
The molecular and cellular effects of Dimethyl (2-oxoheptyl)phosphonate’s action depend on the specific reactions it is involved in. For instance, it can lead to the formation of phosphonylated quinoxaline dioxides or specific inhibitors of endocannabinoid biosynthesis .
Action Environment
The action, efficacy, and stability of Dimethyl (2-oxoheptyl)phosphonate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its boiling point suggests that it is stable at room temperature but can be volatilized under reduced pressure .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of heptanal with dimethyl phosphite in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction typically proceeds as follows:
CH3(CH2)4CHO+P(OCH3)2HNaHCH3(CH2)4COCH2P(O)(OCH3)2
Industrial Production Methods
Industrial production of dimethyl (2-oxoheptyl)phosphonate often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Dimethyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different alkyl groups.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Dimethyl (hexanoylmethyl)phosphonate: Similar in structure but with a different alkyl chain length.
Dimethyl (2-oxopropyl)phosphonate: Similar functional groups but with a shorter carbon chain.
Uniqueness
Dimethyl (2-oxoheptyl)phosphonate is unique due to its specific alkyl chain length and functional groups, which confer distinct reactivity and applications compared to other phosphonates. Its ability to participate in a wide range of chemical reactions and its role as an intermediate in the synthesis of bioactive molecules make it a valuable compound in both research and industry .
属性
IUPAC Name |
1-dimethoxyphosphorylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZCYXCHWNQBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190463 | |
| Record name | Dimethyl (2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36969-89-8 | |
| Record name | Dimethyl P-(2-oxoheptyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36969-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-oxoheptyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036969898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxoheptyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
